molecular formula C12H21N3O2 B2591628 tert-butyl4-amino-4-cyano-3-methylpiperidine-1-carboxylate CAS No. 1876721-45-7

tert-butyl4-amino-4-cyano-3-methylpiperidine-1-carboxylate

Cat. No.: B2591628
CAS No.: 1876721-45-7
M. Wt: 239.319
InChI Key: NZYARUVJKPPVIN-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21N3O2 It is a piperidine derivative, characterized by the presence of a tert-butyl group, an amino group, a cyano group, and a carboxylate group

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: Its structure may be modified to enhance its therapeutic properties or to reduce side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the use of catalysts or bases to facilitate the reaction .

Industrial Production Methods: Industrial production of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-Butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate

Uniqueness: tert-Butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9-7-15(6-5-12(9,14)8-13)10(16)17-11(2,3)4/h9H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYARUVJKPPVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876721-45-7
Record name tert-butyl 4-amino-4-cyano-3-methylpiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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